molecular formula C29H40N2O4 B162925 Emetine dihydrochloride CAS No. 316-42-7

Emetine dihydrochloride

Cat. No.: B162925
CAS No.: 316-42-7
M. Wt: 480.6 g/mol
InChI Key: AUVVAXYIELKVAI-CKBKHPSWSA-N

Description

Emetine dihydrochloride (C₂₉H₄₂Cl₂N₂O₄; molecular weight: 553.56) is a derivative of the alkaloid emetine, originally isolated from Cephaelis ipecacuanha and Cephaelis acuminata. It is clinically used for severe amoebiasis, particularly invasive intestinal infections and hepatic abscesses, when first-line therapies fail . Its mechanism involves inhibition of protein synthesis via binding to the 40S ribosomal subunit, but its cardiotoxicity—mediated through calcium channel blockade—limits its therapeutic use . This compound also exhibits off-label applications as an emetic, expectorant, and adjunct in chemotherapy combinations for bladder cancer .

Preparation Methods

Botanical Extraction and Initial Processing

Source Material and Pretreatment

Emetine dihydrochloride is predominantly extracted from ipecac roots, which contain 2–3% total alkaloids by dry weight . The roots are pulverized to a coarse powder (particle size <1 mm) to maximize surface area for solvent interaction. Pretreatment involves sieving through a No. 3 mesh to ensure uniformity, followed by dehydration at 40°C to reduce moisture content below 5% .

Acidic Ethanol Extraction

Ultrasonic-assisted extraction (UAE) with acidic ethanol is the industry-standard method. A representative protocol involves:

  • Solvent composition : 70% ethanol acidified with 2% hydrochloric acid (HCl) .

  • Solid-to-solvent ratio : 1:30 (w/v), ensuring complete immersion of the powdered roots .

  • Extraction parameters : 40 kHz ultrasound at 50°C for 2 hours, achieving 85–90% alkaloid recovery .

Post-extraction, the mixture is centrifuged at 8,000 rpm for 15 minutes to remove particulate matter. The supernatant is concentrated under reduced pressure (60°C, 0.1 bar) to 10% of its original volume, yielding a dark-brown viscous liquid .

Purification and Isolation

Liquid-Liquid Partitioning

The concentrated extract undergoes alkaloid enrichment via diethyl ether partitioning:

  • pH adjustment : The solution is basified to pH 10–12 using ammonium hydroxide, converting alkaloids to their free base forms .

  • Partitioning : Three successive extractions with equal volumes of diethyl ether recover >95% of emetine and cephaeline . The combined ether layers are evaporated to dryness, yielding a residue containing 60–70% total alkaloids .

Preparative HPLC Separation

Critical for separating emetine from structurally similar cephaeline, preparative HPLC employs:

ParameterSpecification
ColumnC18 ODS (250 × 20 mm, 5 μm)
Mobile phaseAcetonitrile:0.05% triethylamine (45:55)
Flow rate4.0 mL/min
Detection wavelength283 nm
Load capacity1 g crude extract per mL column volume

Under these conditions, this compound elutes at 12–14 minutes, while cephaeline hydrochloride follows at 16–18 minutes . Fraction collection is triggered by UV absorbance thresholds, achieving 98.5% chromatographic purity .

Final Processing and Stabilization

Lyophilization

The collected emetine-rich fractions are adjusted to pH 4–5 with dilute HCl to stabilize the hydrochloride salt. Lyophilization is conducted at:

  • Primary drying : -40°C for 24 hours under 0.01 mbar.

  • Secondary drying : 25°C for 12 hours to reduce residual moisture to <1% .

This yields a white crystalline powder with a solubility of 100 mg/mL in water and 1 mg/mL in chloroform .

Synthetic Derivatives and Prodrugs

Although botanical extraction remains the primary commercial source, synthetic modifications of this compound have been explored for enhanced bioavailability:

N-2′ Functionalization

Reaction of this compound with isothiocyanates or sulfonyl chlorides in dichloromethane produces thiourea and sulfonamide derivatives, respectively . For example:

  • Thiourea analog synthesis : 51% yield using 4-toluenesulfonyl chloride and pyridine .

  • Sulfonamide derivatives : 86% yield with DMAP as the catalyst .

Acid-Labile Prodrugs

Covalent conjugation with cis-aconitic anhydride generates pH-sensitive prodrugs that release emetine in acidic tumor microenvironments (pH 5.5–6.5) . The disodium salt of the aconityl amide derivative exhibits a hydrolysis half-life of 3.2 hours at pH 5.0 versus >48 hours at pH 7.4 .

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Molecular formula : C29H40N2O4·2HCl .

  • Observed m/z : 553.6 [M+H]⁺, matching the theoretical mass within 2 ppm .

Yield Optimization and Scalability

Comparative Solvent Systems

SolventAlkaloid Yield (%)Purity (%)
Acidic ethanol (70%)92.3 ± 1.585.7
Methanol-HCl (1%)88.1 ± 2.179.4
Acetone-water (60:40)76.8 ± 3.068.9

Ethanol outperforms methanol and acetone due to its ability to penetrate plant cell walls without denaturing alkaloids .

Industrial-Scale Considerations

Pilot-scale trials (100 kg batches) demonstrate:

  • Ultrasound energy consumption : 0.8 kWh/kg raw material.

  • Solvent recovery : 85% ethanol recycled via fractional distillation.

  • Throughput : 1.2 kg this compound per 8-hour shift .

Chemical Reactions Analysis

Types of Reactions

Emetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving emetine include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dehydroemetine, a compound with similar biological activities but fewer side effects .

Scientific Research Applications

Oncology Applications

Emetine dihydrochloride has emerged as a promising candidate in cancer therapy. Its mechanisms involve inhibiting cell proliferation, migration, and invasion, particularly in non-small cell lung cancer (NSCLC).

Infectious Disease Applications

This compound has been identified as a potent compound against various infectious diseases, including its potential use against SARS-CoV-2.

COVID-19 Treatment

Recent studies highlight emetine's effectiveness against SARS-CoV-2 with sub-micromolar EC50 values. Its pharmacokinetics show that concentrations in lung tissues exceed effective therapeutic levels, making it a candidate for further development as an anti-COVID-19 agent . However, caution is warranted due to potential cardiotoxic effects at high doses.

Antimalarial Properties

Emetine has also been repositioned as an antimalarial agent. Research indicates its efficacy against malaria parasites, showcasing its versatility beyond traditional applications .

Infectious Disease Mechanism Outcome
SARS-CoV-2Inhibition of viral replicationPotential therapeutic candidate
MalariaAntimalarial activityEffective against malaria parasites

Radiation-Induced Lung Injury (RILI)

A recent study demonstrated that this compound alleviates RILI by inhibiting epithelial-mesenchymal transition (EMT). This mechanism involves blocking Smad3 signaling pathways, providing a novel approach to treating complications arising from radiation therapy .

Emetine Myopathy

Two case reports highlighted the adverse effects of emetine when used in aversion therapy for alcohol dependence. Patients experienced proximal muscle weakness following treatment, leading to histopathological findings consistent with emetine myopathy . This underscores the importance of monitoring for potential side effects in clinical applications.

Mechanism of Action

Emetine exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the 40S ribosomal subunit, preventing the translocation step in protein synthesis. This inhibition affects various cellular processes, including DNA replication and RNA synthesis . Emetine also regulates multiple signaling pathways, such as MAPKs, Wnt/β-catenin, PI3K/AKT, and Hippo/YAP, contributing to its anticancer and antiviral activities .

Comparison with Similar Compounds

Calcium Channel Blockers

Emetine dihydrochloride shares functional similarities with classical L-type calcium channel blockers (e.g., verapamil, nifedipine, diltiazem) but differs in potency and toxicity (Table 1).

Table 1: Cardiotoxic Effects and Calcium Channel Blockade

Compound EC₅₀ (Negative Inotropy) EC₅₀ (Negative Chronotropy) Mechanism of Action
This compound 45 ± 3 μM 47 ± 4 μM (SA-node) Reduces L-type channel availability
Verapamil ~0.1–1 μM* ~0.1–1 μM* Binds to open-state channels, reducing Po†
Nifedipine ~0.01–0.1 μM* Minimal effect* Voltage-dependent inhibition‡

†Po: Open-state probability.

  • Key Findings: Emetine reduces contractility (EC₅₀: 45 μM) and heart rate (EC₅₀: 41–47 μM) in guinea pig cardiac tissues, akin to verapamil but at higher concentrations . Single-channel studies show emetine decreases L-type calcium channel availability by 5.2-fold at 60 μM, comparable to nitrendipine but with slower kinetics .

Antimalarial Agents

This compound hydrate exhibits antimalarial activity, though less potent than artemisinin derivatives (Table 2).

Table 2: Antimalarial Activity Against Plasmodium falciparum K1 Strain

Compound ED₅₀ (nM) Synergy with Dihydroartemisinin (DHA)
This compound hydrate 47 ± 2.1 Additive (∑FIC = 1.02)
Dihydroartemisinin (DHA) 2.6 ± 0.41
Chloroquine ~100–200*
  • Key Findings: Emetine’s ED₅₀ (47 nM) is 18-fold higher than DHA’s (2.6 nM) against drug-resistant P. falciparum .

Chemotherapy Adjuncts

Emetine enhances the efficacy of platinum-based chemotherapeutics (Table 3).

Table 3: Synergistic Effects in Bladder Cancer Therapy

Combination Effect on Cisplatin/Carboplatin Dose Cellular Outcomes
Emetine + Cisplatin 50–60% dose reduction Apoptosis, autophagy, growth arrest
Emetine + Carboplatin Similar reduction Enhanced tumor suppression
  • Key Findings :
    • Low-dose emetine (≤1 μM) potentiates cisplatin’s anti-proliferative effects in muscle-invasive bladder cancer cells, reducing required cisplatin doses by half .
    • Mechanistically, emetine induces autophagy, complementing cisplatin’s DNA-damaging effects .

Biological Activity

Emetine dihydrochloride, a potent alkaloid derived from the plant Cephaelis ipecacuanha, has garnered attention for its diverse biological activities, particularly in the realms of cancer treatment, antiviral effects, and its role in inhibiting protein synthesis. This article outlines its mechanisms of action, relevant case studies, and research findings.

This compound exhibits several critical biological activities:

  • Inhibition of Protein Synthesis : Emetine acts primarily by inhibiting ribosomal protein synthesis. It binds to the 40S ribosomal subunit, leading to a decrease in free ribosomes and an increase in polyribosomes, which disrupts normal protein synthesis processes in various cell types, including HeLa and CHO cells . This inhibition is dose-dependent and can be irreversible under certain conditions.
  • Effects on Nucleic Acids : The compound also interferes with DNA and RNA synthesis. In HeLa cells, emetine has been shown to inhibit viral RNA synthesis, demonstrating its potential as an antiviral agent .
  • Induction of Apoptosis : Emetine has been observed to induce apoptosis through mitochondrial pathways in Jurkat T-cells, characterized by phosphatidylserine exposure and DNA fragmentation .
  • Antitumor Activity : Recent studies have indicated that emetine can inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in non-small cell lung cancer (NSCLC). Emetine suppresses EGFR phosphorylation and expression, leading to reduced cancer cell viability and proliferation .

1. Emetine Myopathy

Two case reports detailed the effects of emetine in patients undergoing aversion therapy for alcohol dependence. Both patients developed proximal muscle weakness following treatment. Muscle biopsies revealed reversible changes indicative of myopathy, including Z-band streaming and mitochondrial loss . These findings highlight the compound's potential side effects when used therapeutically.

2. Radiation-Induced Lung Injury

A study demonstrated that this compound alleviates radiation-induced lung injury (RILI) by inhibiting epithelial-mesenchymal transition (EMT). The research showed that emetine reduced Smad3 phosphorylation and collagen deposition in lung tissues post-irradiation, suggesting a protective effect against RILI .

Research Findings

Emetine's biological activity has been extensively studied across various contexts:

  • Antiviral Properties : Emetine has shown significant antiviral activity against coronaviruses such as SARS-CoV and MERS-CoV, with effective concentrations (EC50) as low as 0.014 μM against MERS-CoV. In high-throughput screenings, it demonstrated promising results for potential COVID-19 treatments .
  • Tumor Suppression : In vitro studies indicated that emetine inhibits tumor growth by modulating key signaling pathways associated with cancer progression. It effectively reduced the viability of cancer cells resistant to standard therapies .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
Protein Synthesis InhibitionBinds to 40S ribosomal subunit
DNA/RNA Synthesis InhibitionInterferes with nucleic acid synthesis
Apoptosis InductionActivates mitochondrial pathways
Antiviral EffectsEffective against SARS-CoV and MERS-CoV
Antitumor ActivityInhibits EGFR signaling pathway
Protection Against RILIReduces collagen deposition and EMT markers

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of emetine dihydrochloride in inhibiting eukaryotic protein synthesis, and how can these be experimentally validated?

this compound irreversibly inhibits eukaryotic protein synthesis by blocking ribosomal translocation along mRNA. This mechanism can be validated using in vitro translation assays, where dose-dependent suppression of nascent polypeptide chains is quantified via radiolabeled amino acid incorporation. Additionally, RNA sequencing (RNA-seq) of treated cells can confirm ribosomal stalling by identifying truncated mRNA transcripts . Calbiochem® studies highlight its specificity, with an IC50 ≤1 µM for HIF-2α stabilization, further validated via Western blotting under hypoxic conditions .

Q. What experimental models are suitable for studying this compound’s antimalarial activity, and how are IC50 values determined?

The 3D7 Plasmodium falciparum strain is a standard model for assessing antimalarial efficacy. Dose-response curves are generated using synchronized parasite cultures exposed to this compound (1 nM–1 µM) over 48–72 hours. Parasite viability is quantified via lactate dehydrogenase (LDH) activity or SYBR Green fluorescence, with IC50 values calculated using nonlinear regression (e.g., GraphPad Prism). Co-administration with dihydroartemisinin (DHA) can reveal synergistic or antagonistic effects, as shown by shifted IC50 values (47 ± 2.1 nM for emetine vs. 2.6 ± 0.41 nM for DHA) .

Q. What are the critical considerations for handling this compound in laboratory settings?

this compound is hygroscopic and light-sensitive, requiring storage at 2–8°C in airtight, light-protected containers. Solutions in water (20 mg/mL) or ethanol should be aliquoted and stored at -20°C to prevent freeze-thaw degradation. Safety protocols must address its cardiotoxicity (NFPA Health Hazard Rating 3) and incompatibility with strong oxidizers. Glovebox use and LC-MS/MS-based purity verification (>98%) are recommended .

Advanced Research Questions

Q. How does this compound induce cardiotoxicity through calcium channel modulation, and what experimental setups are used to study this?

this compound reduces cardiac contractility by blocking L-type calcium channels (LTCCs), as demonstrated in guinea pig papillary muscles. Force of contraction (Fe) is measured via strain-gauge transducers, with EC50 values (45 ± 3 µM) calculated from concentration-response curves. Single-channel patch-clamp electrophysiology reveals decreased open-state probability (Po) from 0.47 ± 0.07 (control) to 0.16 ± 0.03 (60 µM emetine), with prolonged latency to first channel opening (33 ± 13 ms vs. 42 ± 11 ms). Calcium reversal experiments (e.g., increasing extracellular Ca²⁺ to 9.4 mM) confirm LTCC-specific effects .

Q. What molecular pathways underlie this compound’s pro-apoptotic effects in acute myeloid leukemia (AML) cells?

this compound induces apoptosis in AML cells by downregulating HIF-1α and destabilizing mitochondrial membranes. Flow cytometry with Annexin V/PI staining quantifies apoptosis, while Seahorse assays measure oxygen consumption rate (OCR) declines. RNA interference (siRNA) targeting ATGL (KD = 14.3 nM) or PEDF receptors can isolate pathway-specific effects. Differentiation markers (e.g., CD11b) are tracked via immunofluorescence to confirm lineage commitment .

Q. How can researchers resolve contradictions between emetine’s therapeutic efficacy and cardiotoxicity in preclinical models?

Dose-ranging studies in murine models (e.g., NOD diabetic mice) distinguish therapeutic (0.2 mg/kg) vs. toxic (>2 mg/kg) thresholds. Telemetric ECG monitoring detects QT prolongation and arrhythmias, while serum troponin levels assess myocardial injury. Pharmacokinetic/pharmacodynamic (PK/PD) modeling optimizes dosing regimens to maximize antimalarial or anticancer effects while minimizing cardiac risks .

Q. What methodologies are used to study this compound in combination therapies, such as with artemisinin derivatives or cordycepin?

Isobologram analysis or Chou-Talalay synergy assays (e.g., CompuSyn software) evaluate combinatorial effects. For example, emetine’s IC50 against P. falciparum shifts from 1 nM (monotherapy) to sub-nanomolar ranges when paired with artemisinin. In cancer models, clonogenic assays post-treatment with emetine and cordycepin (e.g., MDA-MB-231 cells) quantify reduced metastatic potential via transwell migration assays .

Q. Key Notes for Experimental Design

  • Cardiotoxicity Studies : Use Langendorff-perfused hearts for real-time hemodynamic profiling.
  • Synergy Testing : Validate combinatorial indices (CI <1) across ≥3 biological replicates.
  • Apoptosis Assays : Include caspase-3/7 activation kits (e.g., CellEvent) for pathway confirmation.

Properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVVAXYIELKVAI-CKBKHPSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

316-42-7 (di-hydrochloride)
Record name Emetine [BAN]
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DSSTOX Substance ID

DTXSID5022980
Record name Emetine
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Molecular Weight

480.6 g/mol
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Solubility

MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE
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Color/Form

WHITE AMORPHOUS POWDER

CAS No.

483-18-1, 316-42-7
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Melting Point

74 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Emetine dihydrochloride
Emetine dihydrochloride
Emetine dihydrochloride
Emetine dihydrochloride
Emetine dihydrochloride
Emetine dihydrochloride

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